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Compound of Interest

Compound Name:
5-(Aminomethyl)-2-

fluorobenzonitrile

Cat. No.: B033144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-(Aminomethyl)-2-fluorobenzonitrile, registered under CAS number 368426-86-2, is a

fluorinated aromatic amine derivative. Its chemical structure, featuring a reactive aminomethyl

group, a cyano moiety, and a fluorine atom on a benzene ring, makes it a valuable and

versatile building block in medicinal chemistry and organic synthesis. The presence of the

fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of

derivative compounds, such as metabolic stability and binding affinity, making it an attractive

starting material for drug discovery programs. This document provides a technical overview of

its known properties, a plausible synthetic pathway, and its application as an intermediate,

particularly in the development of therapeutic agents like thrombin inhibitors.

Physicochemical Properties
The key physicochemical properties of 5-(Aminomethyl)-2-fluorobenzonitrile are

summarized below. It is important to note that while several properties have been reported, an

experimental melting point and specific solubility data are not consistently available in the

literature. The compound typically appears as a colorless to off-white solid or solid-liquid

mixture.
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Property Value Source(s)

CAS Number 368426-86-2 [1]

Molecular Formula C₈H₇FN₂

Molecular Weight 150.15 g/mol

Exact Mass 150.059326 u

Boiling Point 264.2 ± 25.0 °C at 760 mmHg [1]

Density 1.2 ± 0.1 g/cm³ [1]

Flash Point 114 °C

Refractive Index 1.548

pKa (Predicted) 8.51 ± 0.10

Form Solid / Solid-Liquid Mixture

Melting Point N/A [1]

Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for 5-(Aminomethyl)-2-
fluorobenzonitrile is not readily available. However, a logical and common synthetic route can

be constructed from commercially available precursors, such as 5-bromo-2-fluorobenzonitrile.

The following represents a plausible multi-step synthesis.

Proposed Synthetic Workflow
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Step 1: Bromination

Step 2: Radical Bromination

Step 3: Azide Formation Step 4: Reduction

2-Fluorobenzonitrile

5-Bromo-2-fluorobenzonitrile

 Br₂, FeBr₃ 

5-(Bromomethyl)-2-fluorobenzonitrile

5-Methyl-2-fluorobenzonitrile
(Alternative Start)

 NBS, AIBN 

5-(Bromomethyl)-2-fluorobenzonitrile

5-(Azidomethyl)-2-fluorobenzonitrile

 NaN₃, DMF 

5-(Azidomethyl)-2-fluorobenzonitrile

5-(Aminomethyl)-2-fluorobenzonitrile
(Final Product)

 H₂, Pd/C or LiAlH₄ 

Click to download full resolution via product page

Caption: Proposed synthesis of 5-(Aminomethyl)-2-fluorobenzonitrile.

Methodology: Synthesis of 5-(Bromomethyl)-2-
fluorobenzonitrile (Precursor)
This protocol describes the radical bromination of 5-methyl-2-fluorobenzonitrile, a common

method for introducing a bromomethyl group.

Reaction Setup: To a solution of 5-methyl-2-fluorobenzonitrile (1.0 eq) in a suitable solvent

such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or

benzoyl peroxide.

Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the

initiation of the radical reaction. Monitor the reaction progress using Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Once the starting material is consumed, cool the reaction mixture to room

temperature. Filter off the succinimide byproduct.

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any

remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 5-

(bromomethyl)-2-fluorobenzonitrile, can be further purified by column chromatography or

recrystallization.

Methodology: Synthesis of 5-(Aminomethyl)-2-
fluorobenzonitrile (Final Product)
This protocol outlines the reduction of an azide intermediate, a reliable method for synthesizing

primary amines.

Azide Formation: Dissolve the precursor 5-(bromomethyl)-2-fluorobenzonitrile (1.0 eq) in a

polar aprotic solvent like dimethylformamide (DMF). Add sodium azide (NaN₃, 1.2 eq) and

stir the mixture at room temperature until TLC analysis indicates complete conversion to 5-

(azidomethyl)-2-fluorobenzonitrile.

Reduction Reaction Setup: In a separate flask under an inert atmosphere (e.g., Nitrogen or

Argon), prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄,

1.5 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).

Addition: Cool the reducing agent suspension to 0 °C. Slowly add a solution of the 5-

(azidomethyl)-2-fluorobenzonitrile intermediate in the same anhydrous solvent.

Reaction and Quenching: Allow the reaction to warm to room temperature and stir until the

azide is fully consumed. Carefully quench the reaction by the sequential slow addition of

water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser

workup).

Extraction and Purification: Filter the resulting aluminum salts and wash thoroughly with an

organic solvent (e.g., ethyl acetate). Combine the organic filtrates, dry over anhydrous

sodium sulfate, filter, and concentrate in vacuo. The final product, 5-(Aminomethyl)-2-
fluorobenzonitrile, can be purified by column chromatography on silica gel.
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Analytical Characterization (Predicted)
While experimental spectra for this specific compound are not readily available in public

databases, the expected NMR and IR characteristics can be predicted based on its structure.

¹H NMR:

Aromatic Protons (3H): Signals expected in the range of δ 7.0-7.8 ppm, showing complex

splitting patterns due to fluorine-proton and proton-proton coupling.

Methylene Protons (-CH₂-): A singlet or a closely coupled multiplet around δ 3.8-4.2 ppm.

Amine Protons (-NH₂): A broad singlet, typically in the range of δ 1.5-3.0 ppm, whose

chemical shift can vary with concentration and solvent.

¹³C NMR:

Aromatic Carbons (6C): Multiple signals between δ 110-165 ppm. The carbon attached to

fluorine will show a large C-F coupling constant.

Nitrile Carbon (-CN): A signal around δ 115-120 ppm.

Methylene Carbon (-CH₂-): A signal around δ 40-50 ppm.

IR Spectroscopy:

N-H Stretch: A medium to weak absorption band (often two peaks for a primary amine)

around 3300-3400 cm⁻¹.

C-H Stretch (Aromatic/Aliphatic): Signals around 2850-3100 cm⁻¹.

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

C-F Stretch: A strong absorption in the fingerprint region, typically around 1000-1300 cm⁻¹.

Biological Activity and Applications
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The primary documented application of 5-(Aminomethyl)-2-fluorobenzonitrile is as a key

intermediate in the synthesis of direct thrombin inhibitors. Thrombin (Factor IIa) is a critical

serine protease that plays a central role in the coagulation cascade, the physiological process

responsible for blood clot formation.

Role in Thrombin Inhibition
Thrombin's primary function is to convert soluble fibrinogen into insoluble fibrin strands, which

form the mesh of a blood clot. It also activates other clotting factors, amplifying the coagulation

response. Direct thrombin inhibitors are anticoagulant drugs that bind directly to the active site

of thrombin, blocking its enzymatic activity and thereby preventing fibrin formation and clot

propagation. 5-(Aminomethyl)-2-fluorobenzonitrile provides a scaffold that can be

elaborated into more complex molecules designed to fit into the active site of the thrombin

enzyme.

Prothrombin (Factor II)

Thrombin (Factor IIa)

 Factor Xa/Va Complex 

Fibrinogen (Factor I)

 Cleavage 

Fibrin Monomer

Cross-linked Fibrin Clot

 Factor XIIIa 

Direct Thrombin Inhibitor
(Derived from CAS 368426-86-2)

 Inhibition 
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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